4-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile
Description
4-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile (CAS: 341965-68-2) is a pyrimidine derivative with a molecular formula of C₁₈H₁₂ClN₃S₂ and a molecular weight of 369.90 g/mol. This compound features a pyrimidine core substituted with a 4-chlorophenylsulfanyl group at position 4, a methylsulfanyl group at position 2, a phenyl group at position 6, and a nitrile group at position 3. Its structural complexity and diverse substituents make it a candidate for pharmaceutical and materials science research, particularly in studies targeting kinase inhibition or heterocyclic chemistry .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3S2/c1-23-18-21-16(12-5-3-2-4-6-12)15(11-20)17(22-18)24-14-9-7-13(19)8-10-14/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEMJFMTZNWXMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)SC2=CC=C(C=C2)Cl)C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile (CAS No. 341965-68-2) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique molecular structure and potential biological activities. This compound features a pyrimidine ring with various substituents, including chlorophenyl and methylsulfanyl groups, which contribute to its pharmacological properties.
- Molecular Formula : C18H12ClN3S2
- Molecular Weight : 369.89 g/mol
- Synonyms : 4-(4-chlorophenyl)sulfanyl-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile
The compound's structure allows for various intermolecular interactions, which are crucial for its biological activity. Notably, the presence of sulfur-containing groups may enhance its reactivity and interaction with biological macromolecules.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer potential. Molecular docking studies suggest that this compound may inhibit critical enzymes involved in cancer pathways, such as dihydrofolate reductase, which is essential for DNA synthesis and cell proliferation.
A study demonstrated that derivatives of pyrimidine compounds possess cytotoxic effects against various cancer cell lines, indicating that this compound could be a valuable candidate for further development in cancer therapy .
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results showed that it exhibits notable antibacterial activity, potentially due to the presence of the sulfanyl group, which is known to enhance antimicrobial efficacy .
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory activities. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS Number |
|---|---|---|---|---|
| 4-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile | C₁₈H₁₂ClN₃S₂ | 369.90 | 4-ClC₆H₄S, SCH₃, C₆H₅, CN | 341965-68-2 |
| 4-[(3-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile | C₁₈H₁₂ClN₃S₂ | 369.90 | 3-ClC₆H₄S, SCH₃, C₆H₅, CN | 341965-69-3 |
| 2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile | C₂₅H₂₅N₃S₂ | 443.61 | CH₂C₆H₅S, 4-CH₃C₆H₄S, C₅H₁₁, CN | - |
| 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)pyrimidine-5-carbonitrile | C₂₂H₂₀ClN₃S₂ | 425.98 | 4-ClC₆H₄CH₂S, (CH₂CH(CH₃)₂), C₆H₅S, CN | - |
Key Comparisons
Positional Isomerism (Chlorine Substituent) The target compound and its 3-chlorophenyl analog (CAS: 341965-69-3) differ only in the position of the chlorine atom on the phenylsulfanyl group. This positional change impacts electronic properties and steric interactions.
Sulfur-Containing Substituents
- Replacement of the methylsulfanyl group (SCH₃) in the target compound with a benzylsulfanyl (CH₂C₆H₅S) or phenylsulfanyl (C₆H₅S) group (as in and ) increases hydrophobicity and molecular weight. For example, the benzylsulfanyl analog (C₂₅H₂₅N₃S₂) has a higher molecular weight (443.61 g/mol) and may exhibit altered pharmacokinetic profiles due to increased lipophilicity .
Alkyl vs. However, bulky substituents like 2-methylpropyl () may hinder crystallinity, as reflected in its monoclinic crystal system (space group P21/c) with unit cell dimensions a = 13.7771 Å, b = 8.4961 Å, c = 18.5878 Å .
Biological Activity Implications Compounds with trifluoromethyl or thiazole groups () demonstrate prolonged ligand-receptor residence times (RTs) due to enhanced hydrogen bonding or π-π stacking.
Table 2: Crystallographic and Thermodynamic Data
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing 4-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution. For example, a chloro precursor (e.g., 2-(4-chlorobenzylsulfanyl)-6-chloro-4-(2-methylpropyl)pyrimidine-5-carbonitrile) reacts with thiophenol in dry pyridine under reflux for 6 hours. Post-reaction, the solvent is removed under reduced pressure, and the product is precipitated by adding water. Purification is achieved via recrystallization from ethanol, yielding colorless crystals suitable for X-ray analysis .
Q. How is the compound purified post-synthesis, and what criteria validate its purity?
- Methodological Answer : After synthesis, the crude product is dissolved in a minimal volume of chloroform-ethanol (1:1) and allowed to slowly evaporate, yielding crystals. Purity is validated by single-crystal X-ray diffraction (SC-XRD), which confirms both chemical composition and crystallographic homogeneity. Melting point analysis (e.g., 394–396 K) further corroborates purity .
Q. What analytical techniques are critical for confirming the molecular structure?
- Methodological Answer : SC-XRD is the gold standard for structural confirmation. Data collection involves a diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Refinement using SHELXL validates bond lengths, angles, and torsion angles, while ORTEP-III generates 3D molecular visualizations. Hydrogen atoms are placed in calculated positions using a riding model .
Advanced Research Questions
Q. What crystallographic parameters define the compound’s unit cell, and how do they influence packing interactions?
- Methodological Answer : The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters:
- a = 13.7771(2) Å, b = 8.4961(1) Å, c = 18.5878(2) Å, β = 97.559(1)°, V = 2156.82(5) ų, Z = 4.
These parameters facilitate analysis of C–H···π and π–π interactions (3.5–3.8 Å), which stabilize the crystal lattice. The b-axis projection reveals these interactions as key contributors to molecular packing .
Q. How are hydrogen atoms treated during crystallographic refinement, and what limitations arise?
- Methodological Answer : Carbon-bound H-atoms are placed geometrically (C–H = 0.93–0.98 Å) with isotropic displacement parameters (Uiso(H) = 1.2–1.5Ueq(C)) using a riding model. While this approach simplifies refinement, it may introduce errors in dynamic or disordered systems. Validation via residual electron density maps is critical to ensure accuracy .
Q. What software tools are recommended for structural refinement and visualization, and why?
- Methodological Answer :
- SHELXL : Preferred for small-molecule refinement due to robust handling of anisotropic displacement parameters and twinning. Its integration with SHELXPRO allows macromolecular compatibility .
- ORTEP-III : Generates publication-quality thermal ellipsoid diagrams. Its GUI (ORTEP-3 for Windows) streamlines visualization of torsion angles and intermolecular interactions .
- DIAMOND : Used for crystal packing diagrams, highlighting non-covalent interactions (e.g., C–H···π) via color-coded dashed lines .
Q. How do computational methods complement experimental data in analyzing this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can predict optimized geometries and compare them with SC-XRD data. Discrepancies >0.05 Å in bond lengths may indicate crystal packing effects. Additionally, Hirshfeld surface analysis quantifies intermolecular interaction contributions (e.g., H···H, C···Cl contacts) .
Data Contradiction and Validation
Q. How should researchers address discrepancies between experimental and computational bond angles?
- Methodological Answer : Discrepancies often arise from crystal field effects not modeled in gas-phase DFT. For example, a computed N–C–S angle of 121.65° vs. an experimental 119.73° may reflect packing forces. Validate by comparing multiple refinement cycles (e.g., using CRYSTAL17 for periodic boundary conditions) and analyzing residual density peaks near electronegative atoms (e.g., S, Cl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
